molecular formula C10H12BrFO B6294731 1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene CAS No. 2586126-80-7

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene

Cat. No.: B6294731
CAS No.: 2586126-80-7
M. Wt: 247.10 g/mol
InChI Key: IYBMGCFCNCSPCC-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and alkylation of a benzene derivative. The typical synthetic route involves:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

    Alkylation: Introduction of the isopropoxy group through an alkylation reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions (NO2+).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro-substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Chemical Biology: In the study of biological pathways and mechanisms involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-isopropoxy-2-methylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Bromo-4,5-difluoro-2-methylbenzene: Contains an additional fluorine atom, affecting its electronic properties.

    2-Bromo-5-chloro-1,3-dimethylbenzene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

1-Bromo-5-fluoro-4-isopropoxy-2-methylbenzene is unique due to the combination of bromine, fluorine, isopropoxy, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various chemical and industrial applications.

Properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBMGCFCNCSPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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